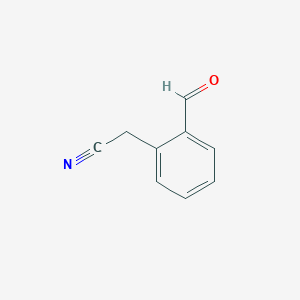

2-(2-Formylphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDYDXKTMKLNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450352 | |

| Record name | 2-(2-formylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135737-14-3 | |

| Record name | 2-(2-formylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2-(2-Formylphenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-Formylphenyl)acetonitrile (also known as 2-(cyanomethyl)benzaldehyde). Due to the limited availability of published experimental data for this specific compound, this document presents a combination of expected spectral features based on analogous compounds and general spectroscopic principles, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectral data for this compound. These values are predicted based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.9 | Doublet | 1H | Aromatic (ortho to CHO) |

| ~7.7 | Triplet | 1H | Aromatic |

| ~7.6 | Triplet | 1H | Aromatic |

| ~7.5 | Doublet | 1H | Aromatic (ortho to CH₂CN) |

| ~4.0 | Singlet | 2H | Methylene (-CH₂CN) |

Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~136 | Aromatic (quaternary, C-CHO) |

| ~134 | Aromatic (CH) |

| ~133 | Aromatic (CH) |

| ~130 | Aromatic (quaternary, C-CH₂CN) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~117 | Nitrile (-C≡N) |

| ~20 | Methylene (-CH₂CN) |

Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~2250 | Medium | Nitrile (C≡N) Stretch |

| ~1700 | Strong | Aldehyde (C=O) Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1200 | Medium | C-C Stretch |

| ~850-750 | Strong | Aromatic C-H Bending (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Fragment |

| 145 | [M]⁺ (Molecular Ion) |

| 144 | [M-H]⁺ |

| 116 | [M-CHO]⁺ |

| 104 | [M-CH₂CN]⁺ |

| 90 | [C₇H₆]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted under electron ionization (EI) conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR. Key parameters include a spectral width of around 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-IR range from 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Physical and chemical properties of 2-(2-Formylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Formylphenyl)acetonitrile, a versatile aromatic nitrile with potential applications in organic synthesis and medicinal chemistry. This document details its known characteristics, outlines potential synthetic routes, and explores its reactivity, supported by structured data and visualizations to facilitate research and development.

Core Properties and Data

This compound, also known as 2-cyanomethylbenzaldehyde, is an organic compound featuring both a formyl and a cyanomethyl group attached to a benzene ring in an ortho configuration. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Cyanomethylbenzaldehyde | [1] |

| CAS Number | 135737-14-3 | N/A |

| Molecular Formula | C₉H₇NO | N/A |

| Molecular Weight | 145.16 g/mol | N/A |

| Appearance | Not explicitly reported, but related isomers are pale yellow to green crystalline solids.[2] | N/A |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Data Type |

| Melting Point | Not experimentally determined. The related isomer, 2-(4-formylphenyl)acetonitrile, has a melting point of 84-86 °C.[2] | N/A |

| Boiling Point | 293.7 ± 15.0 °C | Predicted |

| Density | 1.140 ± 0.06 g/cm³ | Predicted |

| Flash Point | 131.5 ± 20.4 °C | Predicted |

| Refractive Index | 1.582 | Predicted |

| Solubility | No quantitative data available. Expected to be soluble in common organic solvents. | N/A |

| logP (Octanol-Water Partition Coefficient) | -0.54 (at 25 °C) | N/A |

Synthesis and Reactivity

The dual functionality of this compound makes it a versatile synthon in organic chemistry. The aldehyde group can participate in various condensation and addition reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions.

Potential Synthetic Routes

One documented synthesis starting from 2-cyanomethylbenzaldehyde involves its reaction with 2-chloroethyl aryl ketones or electrophilic alkenes under phase-transfer catalysis conditions to yield various naphthalene and benzobicyclooctene derivatives.[1]

Chemical Reactivity

The chemical behavior of this compound is dictated by its formyl and cyanomethyl groups. Based on the reactivity of the analogous 2-(4-formylphenyl)acetonitrile, the following reactions are anticipated[2]:

-

Condensation Reactions: The formyl group can react with amines or other nucleophiles to form imines (Schiff bases), which are valuable intermediates in the synthesis of nitrogen-containing heterocycles.[2]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride.

-

Cyclization: The ortho positioning of the formyl and cyanomethyl groups provides a template for intramolecular cyclization reactions, leading to the formation of fused ring systems, such as isoquinolines.[1]

A logical workflow for the potential chemical transformations of this compound is depicted below:

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]

- 3. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 4. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 2-(2-Formylphenyl)acetonitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Formylphenyl)acetonitrile, a versatile bifunctional building block in organic synthesis. It details the compound's chemical identity, molecular structure, and its application in the synthesis of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. A detailed experimental protocol for a representative reaction is provided, along with a summary of relevant quantitative data. This document serves as a resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Molecular Structure

CAS Number: 135737-14-3

Molecular Formula: C₉H₇NO

Molecular Weight: 145.16 g/mol

IUPAC Name: this compound

Synonyms: 2-(Cyanomethyl)benzaldehyde

The molecular structure of this compound incorporates two key reactive functional groups: a formyl (aldehyde) group and a nitrile group, attached to a benzene ring at ortho positions. This unique arrangement makes it a valuable precursor for a variety of cyclization reactions.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 135737-14-3 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Not specified in readily available literature; likely a solid |

| Solubility | Soluble in common organic solvents |

Applications in Heterocyclic Synthesis

The ortho-disposed aldehyde and acetonitrile functionalities of this compound make it an ideal substrate for condensation reactions to construct fused heterocyclic systems. The presence of an activated methylene group adjacent to the nitrile facilitates reactions with various electrophiles, while the aldehyde group readily reacts with nucleophiles.

Synthesis of Quinolines via Friedländer Annulation

A primary application of this compound is in the synthesis of quinoline derivatives through the Friedländer annulation.[1][2][3] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2][3] In this context, this compound can be envisioned to first undergo a transformation to an o-aminoaryl derivative, which then reacts with a ketone to yield a substituted quinoline. Alternatively, the aldehyde and active methylene of the nitrile can directly participate in cyclization reactions with suitable partners.

The general mechanism of the Friedländer synthesis can proceed via two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[1]

Experimental Protocols

While a specific, detailed experimental protocol starting directly from this compound for the synthesis of quinolines was not found in the immediate search results, a general procedure for a related transformation is provided below. This protocol outlines the synthesis of 3-cyanoquinoline-2(1H)-thiones, which involves the condensation of a cyclic ketone with a compound containing an active methylene group and a nitrile, illustrating the reactivity of the core functionalities present in this compound.

General Procedure for the Synthesis of 4-Aryl-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles

This procedure demonstrates a typical condensation reaction leading to a quinoline-like scaffold.

Materials:

-

Appropriate 3-cyanoquinoline-2(1H)-thione (1.75 mmol)

-

Anhydrous N,N-dimethylacetamide (DMAc) (15 mL)

-

Sodium tert-butoxide (170 mg, 1.75 mmol)

-

N-(chloroacetyl)phenothiazine

Procedure:

-

A round-bottom flask is charged with the 3-cyanoquinoline-2(1H)-thione (1.75 mmol) and anhydrous DMAc (15 mL) under vigorous stirring.[4]

-

To the resulting solution, sodium tert-butoxide (1.75 mmol) is added.[4]

-

The reaction mixture is stirred at room temperature under protection from atmospheric moisture for 1 hour.[4]

-

Following this, N-(chloroacetyl)phenothiazine is added and the reaction proceeds.[4]

-

After completion of the reaction (as monitored by TLC), the product is isolated by precipitation, filtration, and washing.[4]

Table 2: Representative Yields for the Synthesis of 4-Aryl-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles

| Starting Material | Product | Yield (%) |

| 4-(4-Chlorophenyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Corresponding S-alkylated product | 34 |

| 4-(3-Bromophenyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Corresponding S-alkylated product | 64 |

Note: The yields are for the initial formation of the thione starting material, not the subsequent S-alkylation.[4]

Logical Workflow for Synthesis

The synthetic utility of this compound in the Friedländer synthesis can be visualized as a logical workflow.

Caption: Friedländer Synthesis Workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules, particularly quinoline derivatives. Its bifunctional nature allows for efficient construction of fused ring systems through well-established reactions like the Friedländer annulation. The protocols and data presented in this guide are intended to assist researchers in the fields of organic synthesis and medicinal chemistry in the development of novel compounds with potential therapeutic applications. Further exploration of the reactivity of this compound is likely to uncover new synthetic pathways and lead to the discovery of novel bioactive agents.

References

An In-depth Technical Guide to the Solubility of 2-(2-Formylphenyl)acetonitrile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of 2-(2-Formylphenyl)acetonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative data for this compound, this guide offers a comprehensive analysis based on the solubility of structurally related molecules, alongside a general experimental protocol for precise solubility determination.

Introduction to this compound

This compound is a bifunctional organic compound containing both an aldehyde and a nitrile group attached to a benzene ring. This unique structure makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research. An understanding of its solubility in common laboratory solvents is crucial for its effective use in reaction design, purification processes, and formulation development.

Inferred Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Inferred Solubility | Rationale |

| Water | H₂O | Sparingly Soluble to Insoluble | The hydrophobic benzene ring likely dominates over the polar functional groups, leading to low aqueous solubility. Benzaldehyde is slightly soluble in water, while phenylacetonitrile is reported as insoluble[1][2][3][4][5]. |

| Ethanol | C₂H₅OH | Soluble | Expected to be soluble due to the ability to form hydrogen bonds with the formyl group and favorable interactions with the aromatic ring. Both benzaldehyde and phenylacetonitrile are soluble in ethanol[1][6]. |

| Methanol | CH₃OH | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |

| Acetone | C₃H₆O | Soluble | A polar aprotic solvent capable of dissolving both polar and non-polar compounds. Benzaldehyde is soluble in acetone[7]. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | A moderately polar solvent that is a good solvent for a wide range of organic compounds. Benzaldehyde is highly soluble in ethyl acetate[8]. |

| Dichloromethane | CH₂Cl₂ | Soluble | A common non-polar solvent that should readily dissolve the aromatic compound. |

| Chloroform | CHCl₃ | Soluble | Similar to dichloromethane, chloroform is an effective solvent for many organic molecules. Benzaldehyde is highly soluble in chloroform[8]. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Another highly polar aprotic solvent with strong solvating capabilities. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following general experimental protocol for the isothermal shake-flask method can be employed.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. phenylacetonitrile|140-29-4 - MOLBASE Encyclopedia [m.molbase.com]

- 5. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

- 7. quora.com [quora.com]

- 8. solubilityofthings.com [solubilityofthings.com]

The Formyl Group in 2-(2-Formylphenyl)acetonitrile: A Gateway to Diverse Chemical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2-(2-Formylphenyl)acetonitrile stands as a versatile building block in synthetic organic chemistry, primarily owing to the unique reactivity conferred by the ortho-positioning of its formyl and cyanomethyl functionalities. This arrangement facilitates a range of intramolecular and intermolecular transformations, providing access to a diverse array of heterocyclic and carbocyclic frameworks of significant interest in medicinal chemistry and materials science. This technical guide delves into the core reactivity of the formyl group in this molecule, presenting key reactions, detailed experimental protocols, and quantitative data to support further research and development.

Core Reactivity of the Formyl Group

The aldehyde, or formyl group, is an electrophilic center that readily participates in nucleophilic addition reactions. In the specific context of this compound, the formyl group's reactivity is modulated by the electron-withdrawing nature of the nitrile group and its strategic placement on the benzene ring. This proximity allows for intramolecular reactions that are not possible with its meta and para isomers. The principal reactions of the formyl group in this molecule can be categorized as follows:

-

Intramolecular Cyclization: The close proximity of the formyl group and the active methylene of the acetonitrile moiety enables facile base- or acid-catalyzed intramolecular cyclization, leading to the formation of isoquinoline derivatives.

-

Condensation Reactions: The formyl group readily undergoes condensation with various active methylene compounds in Knoevenagel-type reactions, as well as with amines to form Schiff bases.

-

Olefination Reactions: Classic olefination methods, such as the Wittig reaction, can be employed to convert the formyl group into a carbon-carbon double bond.

-

Reduction and Oxidation: The aldehyde can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for functional group interconversion.

Key Reactions and Experimental Protocols

This section details the primary transformations of the formyl group in this compound, providing both mechanistic insights and practical experimental procedures.

Intramolecular Cyclization: Synthesis of Isoquinolinones

The intramolecular cyclization of this compound is a powerful method for the synthesis of isoquinolin-1(2H)-ones, a scaffold present in numerous biologically active compounds. The reaction typically proceeds under basic conditions, where the deprotonated cyanomethyl group acts as an intramolecular nucleophile, attacking the electrophilic formyl carbon.

Reaction Pathway:

Caption: Intramolecular cyclization of this compound.

Experimental Protocol: Synthesis of 3-Amino-1-isoquinolone

A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with a catalytic amount of a base, such as sodium ethoxide (0.1 mmol). The reaction mixture is stirred at room temperature for 2-4 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water (20 mL) and the product is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-amino-1-isoquinolone.

| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | Sodium Ethoxide | Ethanol | 3 | 25 | ~85-95 |

Table 1: Representative conditions for the intramolecular cyclization of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] The formyl group of this compound readily participates in this reaction, leading to the formation of α,β-unsaturated products.

Reaction Pathway:

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Reaction with Malononitrile

To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL), a catalytic amount of piperidine (0.1 mmol) is added. The mixture is refluxed for 2-3 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired 2-((2-(cyanomethyl)phenyl)methylene)malononitrile.

| Active Methylene Compound | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 2.5 | 78 | >90 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | 3 | 78 | ~85 |

Table 2: Typical conditions for the Knoevenagel condensation of this compound.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[2] This reaction is highly versatile and allows for the introduction of a variety of substituents at the newly formed double bond.

Reaction Pathway:

Caption: Wittig reaction of this compound.

Experimental Protocol: Olefination with Methyltriphenylphosphonium Bromide

To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere, n-butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise at 0 °C. The resulting orange-red solution of the ylide is stirred for 30 minutes at 0 °C. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 2-(2-vinylphenyl)acetonitrile.

| Wittig Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 | 0 to 25 | ~70-80 |

| (Carbethoxymethylene)triphenylphosphorane | - | Toluene | 8 | 110 | ~85-95 |

Table 3: Representative conditions for the Wittig reaction of this compound.

Reduction of the Formyl Group

The formyl group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This transformation provides access to 2-(2-(hydroxymethyl)phenyl)acetonitrile, a valuable intermediate for further functionalization.

Reaction Pathway:

Caption: Reduction of the formyl group in this compound.

Experimental Protocol: Synthesis of 2-(2-(Hydroxymethyl)phenyl)acetonitrile

To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.5 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product, which is often pure enough for subsequent steps without further purification.

| Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Borohydride | Methanol | 2 | 0 to 25 | >95 |

Table 4: Typical conditions for the reduction of this compound.

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid to yield 2-(cyanomethyl)benzoic acid. This transformation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) or Jones reagent being common choices.

Reaction Pathway:

Caption: Oxidation of the formyl group in this compound.

Experimental Protocol: Synthesis of 2-(Cyanomethyl)benzoic Acid

A solution of this compound (1.0 mmol) in a mixture of acetone and water (1:1, 20 mL) is cooled to 0 °C. To this solution, potassium permanganate (2.0 mmol) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture is stirred at room temperature for 4 hours. The resulting manganese dioxide is removed by filtration, and the filtrate is acidified with 1 M HCl. The precipitated product is collected by filtration, washed with cold water, and dried.

| Oxidizing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Potassium Permanganate | Acetone/Water | 4 | 0 to 25 | ~70-80 | | Jones Reagent | Acetone | 2 | 0 to 25 | ~75-85 |

Table 5: Representative conditions for the oxidation of this compound.

Conclusion

The formyl group in this compound serves as a versatile handle for a multitude of chemical transformations. Its ability to participate in intramolecular cyclizations to form isoquinolinones, as well as in a range of classical aldehyde reactions, underscores its importance as a key synthetic intermediate. The detailed protocols and tabulated data provided in this guide are intended to facilitate the exploration of this compound's rich chemistry, enabling the development of novel molecules for applications in drug discovery and materials science. The unique ortho-disposition of its functional groups will undoubtedly continue to inspire the design of innovative synthetic strategies.

References

Stability and storage conditions for 2-(2-Formylphenyl)acetonitrile

An In-depth Technical Guide to the Stability and Storage of 2-(2-Formylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, publicly available stability and degradation studies specifically for this compound are limited. The following guide is based on the known chemical properties of its core functional groups—an aromatic aldehyde and a benzylic nitrile—as well as established best practices for the handling and stability testing of analogous chemical compounds. The information provided herein should serve as a comprehensive starting point for developing in-house storage and handling protocols.

Introduction

This compound is a bifunctional organic molecule featuring a reactive aldehyde group ortho to a cyanomethyl substituent on a benzene ring. This unique arrangement of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds and other complex molecular architectures relevant to drug discovery. However, the presence of both an aldehyde and an activated methylene group suggests potential stability concerns that must be addressed to ensure the compound's integrity during storage and handling.

This technical guide summarizes the anticipated stability profile of this compound, outlines recommended storage conditions, and provides a general framework for conducting stability assessments.

Predicted Physicochemical Properties and Stability Profile

The stability of this compound is primarily influenced by its two key functional groups:

-

Aromatic Aldehyde: The formyl group is susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metal ions. Benzaldehyde itself is known to readily oxidize to benzoic acid upon exposure to air at room temperature[1]. This is a primary degradation pathway to consider for this compound. Aldehydes can also undergo other reactions such as aldol condensations or Cannizzaro reactions under basic conditions[1].

-

Benzylic Nitrile: The acetonitrile moiety is generally more stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert the nitrile group to a carboxylic acid or an amide[2][3][4]. The benzylic position (the CH2 group) is also potentially susceptible to oxidation under harsh conditions.

Based on these characteristics, the compound is likely sensitive to the following environmental factors:

-

Oxygen/Air: Prone to oxidation of the aldehyde group.

-

Light: Photolytic degradation is possible, which can catalyze oxidation.

-

Elevated Temperatures: Heat can accelerate degradation reactions[5].

-

Strong Acids and Bases: Can promote hydrolysis of the nitrile group and other side reactions involving the aldehyde.

-

Moisture: Can facilitate hydrolysis.

Recommended Storage and Handling Conditions

To mitigate potential degradation, the following storage and handling conditions are recommended. These are based on general laboratory practice and information for analogous compounds, such as 2-(2-Chloro-4-formylphenyl)acetonitrile, which is recommended to be stored at 4°C under a nitrogen atmosphere[6].

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions, particularly oxidation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde functional group by atmospheric oxygen. |

| Light | Store in an amber or opaque container | To protect the compound from photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry environment | To prevent hydrolysis of the nitrile group and potential reactions with the aldehyde. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To avoid chemical reactions that could degrade the compound[7]. |

Logical Workflow for Ensuring Compound Stability

The following diagram illustrates the logical workflow for maintaining the stability of this compound, from receipt of the material to its use in experiments.

Caption: Workflow for maintaining the chemical integrity of this compound.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound and identify potential degradation products, a forced degradation (stress testing) study is essential.[8][9][10] This involves subjecting the compound to conditions more severe than those it would encounter during normal storage and handling.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Methodology: A solution of this compound (e.g., in acetonitrile or a suitable solvent) should be subjected to the following stress conditions in parallel. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Table 2: General Protocol for a Forced Degradation Study

| Condition | Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the nitrile to an amide or carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Hydrolysis of the nitrile; potential for Cannizzaro reaction or aldol condensation. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aldehyde to a carboxylic acid. |

| Thermal Degradation | Heat solid sample at 80°C for 48 hours | General decomposition. |

| Photolytic Degradation | Expose solution to UV light (e.g., 254 nm) and visible light for a defined period (as per ICH Q1B guidelines) | Photo-oxidation and other light-induced degradations. |

Analysis: The stressed samples should be analyzed by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS). The goal is to separate the parent compound from any degradation products that are formed. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

Visualization of Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.

Caption: Predicted major degradation pathways for this compound.

Conclusion

While specific quantitative stability data for this compound is not widely published, a thorough understanding of its constituent functional groups allows for the development of robust storage and handling protocols. The primary stability concerns are oxidation of the aldehyde group and, to a lesser extent, hydrolysis of the nitrile group. By storing the compound under refrigerated, inert, and dark conditions, and by avoiding contact with incompatible materials, researchers can significantly mitigate the risk of degradation and ensure the compound's integrity for its intended use in research and development. It is strongly recommended that users perform their own stability assessments, such as the forced degradation study outlined above, to validate these recommendations for their specific applications.

References

- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]

- 5. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. ineos.com [ineos.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to the Applications of 2-(2-Formylphenyl)acetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formylphenyl)acetonitrile, also known as 2-cyanobenzaldehyde, is a bifunctional aromatic compound that has emerged as a powerful and versatile starting material in modern organic synthesis. Its unique structure, featuring both a reactive aldehyde and a nitrile group in an ortho relationship, allows for a variety of elegant and efficient cascade reactions, providing rapid access to a diverse range of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides an in-depth overview of the key applications of this compound, with a focus on the synthesis of isoindolinones and phthalides, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Reactivity and Applications

The synthetic utility of this compound lies in the strategic sequential reactions involving its two functional groups. The aldehyde typically undergoes an initial nucleophilic addition or condensation, followed by an intramolecular cyclization involving the nitrile group. This tandem approach allows for the construction of complex heterocyclic systems in a single synthetic operation, often with high atom economy and stereocontrol. The primary applications explored in this guide are the synthesis of isoindolinones and phthalides, classes of compounds with significant therapeutic potential.

Synthesis of Isoindolinones

Isoindolinones are a privileged scaffold in medicinal chemistry, found in a variety of compounds with a broad spectrum of biological activities. This compound serves as an excellent precursor for the synthesis of 3-substituted and N-substituted isoindolinones through various methodologies.

Electrochemical Synthesis of N-Aryl Isoindolinones

A green and efficient method for the synthesis of N-aryl isoindolinones involves an electrochemical-induced tandem reaction of this compound with anilines. This method avoids the use of external chemical oxidants and often proceeds under mild conditions.

Reaction Scheme:

Figure 1. General scheme for the electrochemical synthesis of N-aryl isoindolinones.

Experimental Protocol: General Procedure for the Electrochemical Synthesis of 3-((Aryl)amino)isoindolin-1-ones

A constant current electrolysis is carried out in a divided cell equipped with a platinum cathode as the working electrode. This compound (1.0 eq.) and the corresponding aniline (1.2 eq.) are dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate). The electrolysis is performed at a constant current until a specific amount of charge has passed. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the desired N-aryl isoindolinone.

Table 1: Electrochemical Synthesis of Various N-Aryl Isoindolinones

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | 3-(Phenylamino)isoindolin-1-one | 75 |

| 2 | 4-Methoxyaniline | 3-((4-Methoxyphenyl)amino)isoindolin-1-one | 82 |

| 3 | 4-Chloroaniline | 3-((4-Chlorophenyl)amino)isoindolin-1-one | 70 |

| 4 | 2-Iodoaniline | 3-((2-Iodophenyl)amino)isoindolin-1-one | 57 |

Organocatalytic Cascade Reactions for 3-Substituted Isoindolinones

Organocatalysis offers a powerful strategy for the asymmetric synthesis of chiral 3-substituted isoindolinones from this compound. These reactions often proceed through a cascade mechanism involving an initial carbon-carbon bond formation followed by cyclization.

The reaction of this compound with nitroalkanes, catalyzed by a chiral organocatalyst, provides access to 3-(nitromethyl)isoindolinones. The reaction proceeds via a tandem Henry (nitroaldol) reaction, intramolecular cyclization, and rearrangement.

Figure 2. Workflow for the organocatalytic synthesis of 3-(nitromethyl)isoindolinones.

Experimental Protocol: General Procedure for the Organocatalytic Synthesis of 3-(Nitromethyl)isoindolinones

To a solution of this compound (1.0 eq.) and the nitroalkane (1.5 eq.) in a suitable solvent (e.g., toluene) at a specific temperature (e.g., -20 °C), the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 10 mol%) is added. The reaction mixture is stirred for a specified time until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 3-(nitromethyl)isoindolinone.

Table 2: Organocatalytic Synthesis of 3-(Nitromethyl)isoindolinones

| Entry | Nitroalkane | Catalyst | Yield (%) | ee (%) |

| 1 | Nitromethane | (S,S)-Thiourea Catalyst | 85 | 92 |

| 2 | Nitroethane | (S,S)-Thiourea Catalyst | 78 | 88 |

| 3 | 1-Nitropropane | (S,S)-Thiourea Catalyst | 75 | 85 |

Synthesis of Phthalides

Phthalides, or isobenzofuranones, are another important class of heterocyclic compounds found in many natural products with interesting biological activities. While direct synthesis from this compound is less common, related starting materials like 2-formylarylketones undergo facile cyclization to 3-substituted phthalides. The principles of these reactions can be conceptually extended. A notable method is the nucleophile-catalyzed intramolecular Cannizzaro-Tishchenko-type reaction.

Reaction Scheme:

Figure 3. General scheme for the synthesis of 3-substituted phthalides from 2-formylarylketones.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Phthalides

A solution of the 2-formylarylketone (1.0 eq.) in anhydrous DMSO is treated with a catalytic amount of sodium cyanide (10 mol%). The reaction mixture is stirred at 50 °C for several hours until the starting material is consumed (as monitored by TLC). The reaction is then quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 3-substituted phthalide.

Table 3: Synthesis of 3-Substituted Phthalides from 2-Formylarylketones

| Entry | 2-Formylarylketone | Product | Yield (%) |

| 1 | 2-Acetylbenzaldehyde | 3-Methylphthalide | 70 |

| 2 | 2-Benzoylbenzaldehyde | 3-Phenylphthalide | 85 |

| 3 | 2-(4-Methoxybenzoyl)benzaldehyde | 3-(4-Methoxyphenyl)phthalide | 82 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique arrangement of functional groups enables the efficient construction of complex and medicinally relevant heterocyclic scaffolds, such as isoindolinones and related structures, through elegant cascade reactions. The methodologies presented in this guide, including electrochemical and organocatalytic approaches, highlight the potential of this reagent for the development of novel synthetic routes and the generation of diverse molecular libraries for drug discovery and development. The provided experimental protocols and data tables serve as a practical resource for researchers aiming to harness the synthetic potential of this remarkable compound. Further exploration of its reactivity is expected to unveil even more innovative applications in the future.

The Synthetic Versatility of 2-(2-Formylphenyl)acetonitrile: A Gateway to Diverse Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Formylphenyl)acetonitrile, a bifunctional aromatic compound, has emerged as a highly valuable and versatile precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique molecular architecture, featuring both a reactive aldehyde group and an active methylene group ortho to each other on a benzene ring, provides a powerful platform for the construction of fused and substituted heterocyclic systems. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the synthetic applications of this compound, detailing experimental protocols for the preparation of key heterocyclic classes, presenting quantitative data for comparative analysis, and illustrating reaction pathways through clear diagrams.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings.[1][2][3][4] In this reaction, this compound acts as the α-methylene carbonyl equivalent, reacting with an appropriate amine to yield highly substituted quinolines. A notable application is the synthesis of benzo[f]quinoline derivatives, which are of interest for their potential biological activities.[5]

Experimental Protocol: Synthesis of 3-amino-1-phenylbenzo[f]quinoline-2-carbonitrile

A one-pot, three-component reaction involving this compound, an aromatic aldehyde, and 2-naphthylamine in the presence of a catalyst provides a straightforward route to benzo[f]quinoline derivatives.[5]

Procedure:

-

To a solution of 2-naphthylamine (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol, add this compound (1 mmol).

-

Add a catalytic amount of iodine or L-proline.

-

Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 3-amino-1-arylbenzo[f]quinoline-2-carbonitrile.

| Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Iodine | 4 | 92 | [5] |

| 4-Chlorobenzaldehyde | Iodine | 5 | 90 | [5] |

| 4-Methoxybenzaldehyde | L-proline | 6 | 88 | [5] |

| 4-Nitrobenzaldehyde | L-proline | 5.5 | 85 | [5] |

Reaction Pathway for Quinoline Synthesis

Caption: Friedländer annulation for benzo[f]quinoline synthesis.

Synthesis of Pyrazoles through Cyclocondensation

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles.[6][7] this compound, with its aldehyde and activated methylene functionalities, can be envisioned to react with hydrazine to form indazole derivatives, a class of fused pyrazoles.

Experimental Protocol: Synthesis of 1H-Indazole-4-carbonitrile

The cyclocondensation of this compound with hydrazine hydrate provides a direct route to 1H-indazole-4-carbonitrile.

Procedure:

-

Dissolve this compound (1 mmol) in ethanol.

-

Add hydrazine hydrate (1.2 mmol) to the solution.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield 1H-indazole-4-carbonitrile.

| Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Hydrazine hydrate | Acetic Acid | Ethanol | 5 | 85 |

Reaction Pathway for Indazole Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Formylphenyl)acetonitrile: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Formylphenyl)acetonitrile, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. While its direct historical discovery is not extensively documented, its importance lies in its utility as a building block for a variety of heterocyclic compounds and other complex organic structures. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its reactivity and potential applications.

Introduction

This compound, also known as o-formylphenylacetonitrile or 2-(cyanomethyl)benzaldehyde, is an aromatic organic compound featuring both an aldehyde and a nitrile functional group positioned ortho to each other on a benzene ring. This unique arrangement of reactive sites makes it a valuable intermediate for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents. The dual reactivity allows for a variety of chemical transformations, including cyclization, condensation, and reduction reactions.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely published. The following table summarizes available and predicted data for the compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 135737-14-3 | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents | |

| ¹H NMR (CDCl₃) | Predicted shifts: Aromatic protons (δ 7.5-8.0 ppm), Methylene protons (δ 4.0-4.5 ppm), Aldehyde proton (δ 9.9-10.1 ppm) | |

| ¹³C NMR (CDCl₃) | Predicted shifts: Nitrile carbon (δ 115-120 ppm), Methylene carbon (δ 20-25 ppm), Aromatic carbons (δ 125-140 ppm), Carbonyl carbon (δ 190-195 ppm) | |

| IR Spectroscopy (cm⁻¹) | Predicted absorptions: C≡N stretch (2240-2260), C=O stretch (1690-1715), C-H (aldehyde) stretch (2820-2850 and 2720-2750) | [2] |

| Mass Spectrometry (m/z) | Molecular ion [M]⁺ at 145. Key fragments may include [M-1]⁺ (loss of H from aldehyde), [M-29]⁺ (loss of CHO), and fragments corresponding to the cyanobenzyl cation. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One of the most common and effective methods is the cyanation of a suitable ortho-substituted benzaldehyde derivative, such as 2-bromobenzaldehyde. This palladium-catalyzed cross-coupling reaction provides a direct and efficient pathway to the target molecule.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromobenzaldehyde

This protocol is based on established palladium-catalyzed cyanation methodologies for aryl halides.

Materials:

-

2-Bromobenzaldehyde

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The presence of both an aldehyde and a nitrile group in an ortho relationship confers unique reactivity to this compound, making it a valuable precursor for various heterocyclic systems.

Key Reactions

-

Cyclization Reactions: The molecule can undergo intramolecular cyclization reactions, often facilitated by a base or acid catalyst, to form isoindolinone or phthalide derivatives.

-

Condensation Reactions: The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel condensation products, respectively.

-

Reduction: The aldehyde group can be selectively reduced to an alcohol, or both the aldehyde and nitrile groups can be reduced under more vigorous conditions.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine.

Reaction Pathways:

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prominently documented, the heterocyclic scaffolds accessible from this precursor are of significant interest in medicinal chemistry. Isoindolinones, for example, are present in a number of biologically active compounds with a range of therapeutic applications. The versatility of this compound makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique arrangement of ortho-formyl and cyanomethyl groups provides a gateway to a diverse range of complex molecules, particularly nitrogen-containing heterocycles. While its historical discovery is not well-defined, its synthetic utility is clear. The detailed synthetic protocol and summary of its reactivity provided in this guide are intended to facilitate its use by researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of the reactivity of this compound is likely to uncover new and efficient routes to novel molecular architectures with potential biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines from 2-(2-Formylphenyl)acetonitrile via Friedländer Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer annulation is a cornerstone in synthetic organic chemistry for the construction of the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Quinolines and their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically catalyzed by an acid or a base.[1][3]

This application note provides detailed protocols for the synthesis of quinoline-3-carbonitriles via the Friedländer reaction, utilizing 2-(2-Formylphenyl)acetonitrile as a versatile starting material. This substrate is particularly useful as it incorporates the o-formyl and the active methylene functionalities within the same molecule, leading to a cyclization reaction with a variety of ketones.

Reaction Principle

The reaction proceeds through a base- or acid-catalyzed condensation of the active methylene group of this compound with the carbonyl group of a ketone. The initial step is typically an aldol-type condensation to form an intermediate, which then undergoes intramolecular cyclization via attack of the nitrile group on the carbonyl, followed by dehydration to yield the aromatic quinoline ring system. The reaction is highly versatile, allowing for the synthesis of a diverse range of substituted quinolines by varying the ketone reactant.

Data Presentation

The following tables summarize the representative reaction conditions and yields for the synthesis of various quinoline-3-carbonitriles from this compound and different ketones under basic and acidic catalysis.

Table 1: Base-Catalyzed Synthesis of Quinolines

| Entry | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | KOH | Ethanol | 80 | 4 | 85 |

| 2 | Cyclopentanone | Piperidine | Methanol | 65 | 6 | 88 |

| 3 | Cyclohexanone | KOH | Ethanol | 80 | 5 | 92 |

| 4 | Acetophenone | Piperidine | Toluene | 110 | 8 | 78 |

Table 2: Acid-Catalyzed Synthesis of Quinolines

| Entry | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | p-TsOH | Toluene | 110 | 6 | 82 |

| 2 | Cyclopentanone | H₂SO₄ (cat.) | Ethanol | 78 | 7 | 85 |

| 3 | Cyclohexanone | p-TsOH | Toluene | 110 | 6 | 90 |

| 4 | Acetophenone | H₂SO₄ (cat.) | Ethanol | 78 | 10 | 75 |

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 2-Methylquinoline-3-carbonitrile from this compound and Acetone

Materials:

-

This compound (1.45 g, 10 mmol)

-

Acetone (1.16 g, 20 mmol)

-

Potassium Hydroxide (KOH) (0.28 g, 5 mmol)

-

Ethanol (50 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.45 g, 10 mmol) and ethanol (30 mL).

-

Stir the mixture at room temperature until the starting material is completely dissolved.

-

Add acetone (1.16 g, 20 mmol) to the solution.

-

In a separate beaker, dissolve potassium hydroxide (0.28 g, 5 mmol) in ethanol (20 mL) and add this solution dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure 2-methylquinoline-3-carbonitrile.

Protocol 2: Acid-Catalyzed Synthesis of 2,3-Cycloheptenoquinoline-3-carbonitrile from this compound and Cyclohexanone

Materials:

-

This compound (1.45 g, 10 mmol)

-

Cyclohexanone (1.96 g, 20 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)

-

Toluene (50 mL)

-

Round-bottom flask (100 mL) with Dean-Stark trap

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add this compound (1.45 g, 10 mmol), cyclohexanone (1.96 g, 20 mmol), and toluene (50 mL).

-

Add p-toluenesulfonic acid (0.19 g, 1 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours, collecting the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 2,3-cycloheptenoquinoline-3-carbonitrile.

Visualizations

Reaction Mechanism

Caption: Generalized mechanism of the Friedländer reaction.

Experimental Workflow

Caption: General experimental workflow for quinoline synthesis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchers.uss.cl [researchers.uss.cl]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 1-Amino-Substituted Isoquinolines from 2-(2-Formylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant pharmacological activities. Consequently, the development of efficient and versatile synthetic routes to functionalized isoquinolines is a key focus in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of 1-amino-substituted isoquinolines utilizing 2-(2-formylphenyl)acetonitrile as a versatile starting material.

The described method is a metal-free, atom-economical approach that involves the condensation of this compound with a primary or secondary amine, followed by an intramolecular cyclization. This strategy offers a straightforward and efficient route to a variety of 1-aminoisoquinoline derivatives, which are valuable intermediates for the synthesis of more complex molecules. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Reaction Principle

The synthesis is based on a tandem reaction sequence. Initially, the amine nucleophilically attacks the formyl group of this compound to form an intermediate imine or enamine. This is followed by an intramolecular nucleophilic attack of the nitrile-activated carbanion onto the imine carbon, leading to the formation of the isoquinoline ring system. The reaction is typically promoted by a base, which facilitates the deprotonation of the α-carbon to the nitrile group.

Experimental Protocols

This section outlines the detailed experimental procedure for the synthesis of a representative 1-aminoisoquinoline derivative, 1-(piperidin-1-yl)isoquinoline, from this compound and piperidine.

3.1. Materials and Reagents

-

This compound

-

Piperidine

-

Potassium tert-butoxide (t-BuOK)

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

3.2. Synthetic Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 145.1 mg).

-

Addition of Reagents: Add anhydrous toluene (10 mL) to the flask and stir the mixture to dissolve the starting material. To this solution, add piperidine (1.2 mmol, 0.12 mL).

-

Base Addition: While stirring, add potassium tert-butoxide (1.5 mmol, 168.3 mg) portion-wise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(piperidin-1-yl)isoquinoline.

Data Presentation

The following table summarizes representative yields for the synthesis of various 1-amino-substituted isoquinolines from a structurally similar starting material, 2-(2-oxo-2-phenylethyl)benzonitrile, reacting with different amines.[1][2] These yields are indicative of the expected efficiency of the proposed protocol.

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 4-(Isoquinolin-1-yl)morpholine | 95 |

| 2 | Piperidine | 1-(Piperidin-1-yl)isoquinoline | 92 |

| 3 | Pyrrolidine | 1-(Pyrrolidin-1-yl)isoquinoline | 94 |

| 4 | Benzylamine | N-Benzylisoquinolin-1-amine | 88 |

| 5 | Aniline | N-Phenylisoquinolin-1-amine | 75 |

Visualizations

5.1. Proposed Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of 1-amino-substituted isoquinolines.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for isoquinoline synthesis.

References

Application Notes and Protocols for the Wittig Reaction of 2-(2-Formylphenyl)acetonitrile in Alkene Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound to form a C=C double bond with high regioselectivity.[2] This application note provides a detailed protocol for the Wittig reaction of 2-(2-Formylphenyl)acetonitrile to synthesize substituted stilbene derivatives, which are valuable scaffolds in medicinal chemistry. The presence of a cyano group on the aromatic ring of the aldehyde can influence the stereochemical outcome of the reaction, often favoring the formation of the (Z)-alkene.

Reaction Scheme

The general reaction scheme involves the conversion of the aldehyde group of this compound into an alkene by reacting it with a phosphorus ylide. The nature of the resulting alkene (the R group) is determined by the alkyl halide used to prepare the phosphonium salt. For the synthesis of a stilbene derivative, benzyltriphenylphosphonium chloride is used.

General Reaction Scheme

Caption: General scheme of the Wittig reaction.

Data Presentation

The yield and stereoselectivity of the Wittig reaction with substituted benzaldehydes can vary depending on the nature of the substituent, the ylide, and the reaction conditions. Aromatic aldehydes with electron-withdrawing groups, such as the cyano group in this compound, have been observed to favor the formation of the (Z)-stilbene isomer.[3]

Table 1: Summary of Wittig Reaction Conditions and Yields for Substituted Benzaldehydes

| Aldehyde Substrate | Wittig Reagent (from) | Base | Solvent | Temperature | Yield (%) | Predominant Isomer | Reference |

| Benzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | Room Temp. | High | (E)-Stilbene | [2] |

| 2-(Benzyloxy)-4-fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | n-Butyllithium | Anhydrous THF | 0 °C to RT | Good | Not specified | [1] |

| Benzaldehydes with electron-withdrawing groups (e.g., -CN, -NO₂) | p-Nitrobenzyltriphenyl-phosphonium salt | Not specified | CH₂Cl₂ | Not specified | Not specified | (Z)-Stilbene | [3] |

| Various aromatic aldehydes | (Carbethoxymethylene)-triphenylphosphorane | None (solvent-free) | None | Room Temp. | High | (E)-Alkene | [4] |

Experimental Protocols

Two protocols are presented, offering flexibility in terms of base strength and reaction setup. Protocol A employs a strong base in an anhydrous environment, which can lead to higher yields, while Protocol B utilizes a milder base in a two-phase system, which is often operationally simpler.

Protocol A: Using a Strong Base (n-Butyllithium) in Anhydrous Solvent

This method is suitable for achieving high yields and requires anhydrous conditions.

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Flame-dried round-bottom flasks with rubber septa

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Workflow Diagram

Caption: Experimental workflow for Protocol A.

Procedure:

-

Ylide Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).

-

Add anhydrous THF via syringe and stir the suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to orange or deep red).

-

Stir the ylide suspension at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C using a dropping funnel or syringe over 20-30 minutes.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.